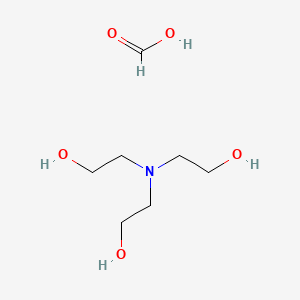

2,2',2''-Nitrilotrisethanol formate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

24794-58-9 |

|---|---|

Molecular Formula |

C6H15NO3.CH2O2 C7H17NO5 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;formic acid |

InChI |

InChI=1S/C6H15NO3.CH2O2/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;1H,(H,2,3) |

InChI Key |

GTFYTIZAGLSUNG-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CCO.C(=O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,2 ,2 Nitrilotrisethanol Formate

Established Synthesis Routes

The primary and most direct method for synthesizing 2,2',2''-nitrilotrisethanol formate (B1220265) is through the salt formation reaction between triethanolamine (B1662121) and formic acid.

Direct Salt Formation from Triethanolamine and Formic Acid

The synthesis of 2,2',2''-nitrilotrisethanol formate is fundamentally an acid-base reaction. Triethanolamine (TEOA), a weak base, reacts with formic acid, a weak acid, to form the corresponding salt, triethanolammonium (B1229115) formate. This reaction is an exothermic process and can be represented by the following chemical equation:

N(CH₂CH₂OH)₃ + HCOOH → [HN(CH₂CH₂OH)₃]⁺HCOO⁻

This direct combination is a straightforward and common method for producing the compound. In some instances, the reaction is carried out without a solvent, relying on the physical states of the reactants to facilitate the reaction. For example, mixing triethanolamine with formic acid can lead to the formation of highly viscous, almost solid adducts. nih.gov

Comparative Analysis of Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions can significantly influence the formation and purity of this compound. While the direct reaction can occur without a solvent, the use of a solvent can help to control the reaction temperature, facilitate mixing, and influence the equilibrium of the reaction.

In the context of photocatalytic reactions where triethanolamine is used as a sacrificial electron donor, the formation of formate esters has been observed. mpg.de For instance, in a study using a potassium poly(heptazine imide) (K-PHI) photocatalyst in acetonitrile (B52724) (CH₃CN) under an air atmosphere, the oxygenation and formylation of triethanolamine occurred. mpg.de

The table below provides a comparative overview of different reaction systems for the formation of formate derivatives of ethanolamines.

| Reactant(s) | Solvent | Catalyst/Conditions | Product(s) | Yield | Reference |

| Triethanolamine (TEOA), O₂ | Acetonitrile (CH₃CN) | K-PHI photocatalyst, 465 nm light | Formyl esters of β-hydroxyethylene formamides | ~15% | mpg.de |

| Diethylamine, Formic Acid | - | - | Diethylformamide | - | mpg.de |

| N-tert-butyl diethanolamine (B148213), O₂ | Acetonitrile (CH₃CN) | K-PHI photocatalyst, 465 nm light | Formamide 2b | ~15% | mpg.de |

| Triethanolamine, Formic Acid | None | - | This compound (adduct) | - | nih.gov |

Exploration of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and for controlling its formation in various chemical processes.

Detailed Proton Transfer Pathways in Amine-Acid Interactions

The formation of this compound involves a proton transfer from the carboxylic acid group of formic acid to the nitrogen atom of triethanolamine. In solution, particularly in protic solvents, this proton transfer can be mediated by the solvent molecules.

Studies on similar amine-acid systems, such as 7-hydroxyquinoline (B1418103) and formate in methanol, have shown that the proton transfer can occur through different pathways, including an "excess proton transfer" route where the formate ion acts as a carrier for the proton. nih.gov The spatial arrangement of the amine and acid molecules, whether in "tight" contact pairs or "loose" solvent-separated pairs, also influences the dynamics of the proton transfer. nih.gov In the case of triethanolamine and formic acid, the presence of the hydroxyl groups on the triethanolamine molecule can also participate in hydrogen bonding interactions, further influencing the proton transfer process.

Kinetic Studies of Formation and Equilibria

The reaction between triethanolamine and formic acid is an equilibrium process. The position of the equilibrium is dependent on factors such as the concentration of reactants, temperature, and the solvent used.

In the context of transfer hydrogenation reactions, the ratio of formic acid to a tertiary amine, such as triethylamine, has been shown to significantly impact the reaction rate. liv.ac.uk While not directly studying the formation of this compound, this highlights the importance of the stoichiometry on the kinetics of reactions involving formic acid and amines. The formation of the amine-formic acid adduct is a key step that drives the reaction forward by reducing the activity of free formic acid. nih.gov

Influence of Catalysis on Reaction Efficiency and Selectivity

While the direct salt formation is typically non-catalytic, catalysts can play a significant role in reactions where this compound or its derivatives are formed as intermediates or byproducts.

In photocatalysis, for example, the choice of photocatalyst can determine the reaction pathway and the selectivity towards formylated products. mpg.de In other catalytic systems, such as the dehydrogenation of formic acid-amine mixtures using a palladium-based catalyst, the presence of the amine, including triethanolamine, has a strong synergistic effect, significantly enhancing the catalytic activity. acs.org The dissociation constant of the amine is a key factor in its promoting performance. acs.org Furthermore, in the electrochemical reduction of CO₂ to formate, triethanolamine has been shown to be actively involved in key catalytic steps, including metal-hydride formation and hydride transfer. nih.gov

The table below summarizes the effect of different catalysts on reactions involving triethanolamine and formic acid or its derivatives.

| Reaction | Catalyst | Role of Triethanolamine/Formate | Key Findings | Reference |

| Photocatalytic Oxygenation of TEOA | Potassium poly(heptazine imide) (K-PHI) | Reactant/Sacrificial Donor | Formation of formyl esters of β-hydroxyethylene formamides. | mpg.de |

| Dehydrogenation of Formic Acid | Pd/sepiolite | Additive | Strong synergistic effect, lower apparent activation energy. | acs.org |

| Photochemical Reduction of CO₂ | Ruthenium Complexes | Proton Acceptor/Active Participant | TEOA participates in metal-hydride formation and hydride transfer. | nih.gov |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | Component of Hydrogen Source | F/T ratio affects reaction rate and enantioselectivity. | liv.ac.uk |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Solution and Solid-State Spectroscopic Analysis

High-resolution spectroscopic analysis in both solution and solid states is fundamental to unequivocally characterizing the molecular structure and purity of 2,2',2''-Nitrilotrisethanol formate (B1220265).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei, offering deep insights into molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification and purity assessment of 2,2',2''-Nitrilotrisethanol formate.

In the ¹H NMR spectrum, the protons of the ethanol (B145695) arms of the triethanolamine (B1662121) moiety are expected to exhibit characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) would typically appear as a triplet, while the methylene protons adjacent to the oxygen atom (-CH₂-O-) would also present as a triplet. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. libretexts.org The formate proton (-OCHO) would appear as a distinct singlet, typically at a downfield chemical shift. nih.gov The integration of these signals provides a quantitative measure of the relative number of protons, confirming the stoichiometry of the molecule. Purity can be assessed by the absence of extraneous peaks that would indicate the presence of unreacted starting materials or byproducts. sigmaaldrich.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. epfl.ch The carbon atoms of the ethanol arms (-N-CH₂- and -CH₂-O-) would resonate in the aliphatic region of the spectrum. The carbonyl carbon of the formate group (C=O) is expected to appear significantly downfield, in the characteristic range for carbonyl carbons. epfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -N-CH₂- | Triplet | ~50-60 |

| -CH₂-O- | Triplet | ~60-70 |

| -OCHO | Singlet | ~160-170 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and for analyzing the conformational dynamics of this compound.

Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons. Cross-peaks in the COSY spectrum would confirm the connectivity between the -N-CH₂- and -CH₂-O- protons within the ethanol arms.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the methylene groups to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. thermofisher.com

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the amine and formate functional groups.

The tertiary amine group (C-N) of the triethanolamine backbone would exhibit stretching vibrations in the region of 1250-1020 cm⁻¹. The C-O stretching vibrations of the alcohol groups would also be prominent.

The formate moiety would be identifiable by several key bands. The most characteristic is the strong C=O stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. The C-H stretching vibration of the formate group is also expected to be observed.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | FT-IR, Raman |

| Alcohol | C-O Stretch | 1260 - 1000 | FT-IR, Raman |

| Formate | C=O Stretch | 1750 - 1700 | FT-IR (Strong) |

| Formate | C-H Stretch | ~2850 | FT-IR, Raman |

| Hydroxyl | O-H Stretch (H-bonded) | Broad, ~3500-3200 | FT-IR |

The presence of hydroxyl groups in the triethanolamine portion of the molecule allows for significant intermolecular hydrogen bonding. This is typically observed in the FT-IR spectrum as a broad absorption band in the high-frequency region (around 3500-3200 cm⁻¹), corresponding to the O-H stretching vibrations of hydrogen-bonded hydroxyl groups. The formation of the formate salt introduces ionic interactions between the protonated amine and the formate anion. These interactions can influence the vibrational frequencies of both the amine and formate moieties, leading to shifts in their characteristic absorption bands compared to the free molecules. A detailed analysis of these shifts can provide valuable information about the strength and nature of these intermolecular forces.

Chemical Reactivity and Derivatization Strategies

Acid-Base Properties and Buffer System Applications

2,2',2''-Nitrilotrisethanol formate (B1220265) is the salt of a weak base, triethanolamine (B1662121), and a weak acid, formic acid. In aqueous solution, it establishes an equilibrium involving the triethanolammonium (B1229115) cation and the formate anion. The acid-base characteristics of the solution are determined by the dissociation constants of these two species.

The pKa of the conjugate acid of triethanolamine (the triethanolammonium ion, [N(CH₂CH₂OH)₃H]⁺) is approximately 7.76. nih.gov This value indicates that triethanolamine is a weak base. The pKa of formic acid (HCOOH) is approximately 3.75. wikipedia.orgproprep.comgwu.edu

The equilibrium reactions in water are as follows:

Cation Hydrolysis: [N(CH₂CH₂OH)₃H]⁺ (aq) + H₂O (l) ⇌ N(CH₂CH₂OH)₃ (aq) + H₃O⁺ (aq) Kₐ = 10⁻⁷·⁷⁶

Anion Hydrolysis: HCOO⁻ (aq) + H₂O (l) ⇌ HCOOH (aq) + OH⁻ (aq) Kₑ = Kᵥ / Kₐ(HCOOH) = 10⁻¹⁴ / 10⁻³·⁷⁵ = 10⁻¹⁰·²⁵

Since the acid dissociation constant (Kₐ) of the triethanolammonium cation is greater than the base dissociation constant (Kₑ) of the formate anion, an aqueous solution of 2,2',2''-Nitrilotrisethanol formate will be slightly acidic.

Due to the presence of the triethanolammonium/triethanolamine conjugate acid-base pair, solutions of this salt can function as a buffer system. The effective buffering range for a buffer is typically pKa ± 1. Therefore, a this compound buffer would be most effective in the pH range of approximately 6.8 to 8.8. This makes it suitable for various applications in biological and chemical systems where pH stabilization in the neutral to slightly alkaline range is required.

Table 4.1: Acid-Base Properties of Constituent Ions

| Ion | Type | Conjugate Pair | pKa Value | Buffering Range (Approx.) |

|---|---|---|---|---|

| Triethanolammonium | Weak Acid | Triethanolamine | 7.76 nih.gov | pH 6.8 - 8.8 |

| Formate | Weak Base | Formic Acid | 3.75 (for HCOOH) wikipedia.orggwu.edu | N/A (as a buffer component with triethanolammonium) |

Thermal Decomposition Pathways and Products

The decomposition is expected to occur in multiple stages. The formate anion is generally less thermally stable than the triethanolammonium cation. Thermal decomposition of metal formates can proceed through various reactions, including dehydrogenation to form oxalate and decarbonylation to form carbonate. akjournals.comakjournals.com For example, some metal formates decompose to yield metal, CO₂, H₂O, and H₂. wikipedia.org The decomposition of the formate moiety in this compound would likely produce formic acid, carbon monoxide, carbon dioxide, and water.

The triethanolamine component is more thermally stable. epa.gov Studies on triethanolamine complexes indicate that decomposition begins at temperatures around 200°C. researchgate.net The thermal decomposition of triethanolamine itself is an intricate process that can yield a variety of smaller amine and alcohol fragments.

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a substance as a function of temperature or time, providing insights into its thermal stability and decomposition kinetics. mdpi.com For this compound, a TGA scan would likely show a multi-step mass loss profile.

A kinetic study of various ethanolamines showed that triethanolamine (TEA) possesses the highest thermal stability among them. epa.gov The activation energy for the thermal decomposition/volatilization of TEA can be estimated using TGA. epa.gov The decomposition of the formate salt would be expected to initiate at a lower temperature than pure triethanolamine due to the breakdown of the formate ion. The kinetics of this initial decomposition step would be related to the C-H and C-O bond cleavage in the formate structure. Subsequent mass loss at higher temperatures would correspond to the decomposition of the triethanolamine structure.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is used to detect thermal transitions such as melting, crystallization, and decomposition.

A DSC thermogram for this compound would reveal its melting point and any endothermic or exothermic events associated with its decomposition. The decomposition of formate salts is often an exothermic process. akjournals.com Heat capacity measurements for pure triethanolamine have been performed using DSC, providing fundamental thermodynamic data. semanticscholar.orgosti.gov A DSC analysis of the formate salt would show an initial endotherm corresponding to melting, followed by one or more exotherms representing the decomposition of the formate and triethanolammonium ions. The enthalpy changes associated with these events provide quantitative information about the energy released during decomposition.

Table 4.2: Expected Thermal Events for this compound

| Analytical Technique | Expected Observation | Inferred Information |

|---|---|---|

| TGA | Multi-step mass loss. Initial loss at lower temperatures, followed by further loss at higher temperatures. | Onset temperature of decomposition, thermal stability, decomposition kinetics, and residual mass. |

| DSC | Endothermic peak (melting) followed by exothermic peaks (decomposition). | Melting point, decomposition temperatures, and enthalpy of decomposition. |

Reactivity of the Formate Anion and Triethanolammonium Cation

The triethanolammonium cation exists in equilibrium with triethanolamine. The three hydroxyl (-OH) groups of the triethanolamine molecule are nucleophilic and can participate in transesterification reactions. This reaction typically involves the conversion of one ester into another by exchanging the alkoxy group. [10 from initial search]

In the context of triethanolamine, it can react with alkyl esters, such as fatty acid methyl esters (FAMEs), to produce mono-, di-, and tri-esteramines, with methanol as a byproduct. This reaction is a key step in the production of certain cationic surfactants. The reaction is typically catalyzed by a base, such as sodium methoxide.

Reaction Scheme: N(CH₂CH₂OH)₃ + R-COOCH₃ ⇌ N(CH₂CH₂OH)₂(CH₂CH₂OOCR) + CH₃OH

This reaction can continue, substituting the remaining hydroxyl groups to form the diester and triester. The formate anion does not directly participate in this reaction; its role is primarily that of a counter-ion to the triethanolammonium cation.

As an ionic salt derived from a weak acid and a weak base, this compound undergoes hydrolysis in aqueous solutions. Hydrolysis is a reaction with water that affects the pH of the solution. youtube.com Both the cation and the anion participate in hydrolysis equilibria.

Cation Hydrolysis : The triethanolammonium cation, the conjugate acid of triethanolamine, donates a proton to water, forming the hydronium ion (H₃O⁺) and free triethanolamine. This process makes the solution more acidic. youtube.com

[N(CH₂CH₂OH)₃H]⁺ (aq) + H₂O (l) ⇌ N(CH₂CH₂OH)₃ (aq) + H₃O⁺ (aq)

Anion Hydrolysis : The formate anion, the conjugate base of formic acid, accepts a proton from water, forming formic acid and the hydroxide (B78521) ion (OH⁻). This process makes the solution more basic. youtube.com

HCOO⁻ (aq) + H₂O (l) ⇌ HCOOH (aq) + OH⁻ (aq)

The net pH of the solution depends on the relative extent of these two reactions, which is governed by their respective equilibrium constants (Kₐ for the cation and Kₑ for the anion). As established in section 4.1, the Kₐ of the triethanolammonium ion (10⁻⁷·⁷⁶) is larger than the Kₑ of the formate ion (10⁻¹⁰·²⁵). Consequently, cation hydrolysis occurs to a greater extent than anion hydrolysis, resulting in a net production of H₃O⁺ and a slightly acidic solution.

Formation of Derivatives with Tailored Functionalities

The formate group in this compound can be viewed as a reactive handle that allows for the synthesis of a wide array of derivatives. The primary strategies for derivatization revolve around the transformation or replacement of the formate ester moiety.

Transesterification for Functional Group Exchange

A key derivatization strategy for this compound is transesterification. This reaction involves the exchange of the formate group with another carboxylate group, leading to the formation of a new ester. This process is typically catalyzed by an acid or a base. By selecting a carboxylic acid with a desired functional group, a wide range of tailored derivatives can be synthesized.

For instance, reacting this compound with a long-chain fatty acid, such as stearic acid, in the presence of an acid catalyst, would yield 2,2',2''-Nitrilotrisethanol stearate. This derivative would exhibit significantly different physical properties, such as increased hydrophobicity and a higher melting point, making it suitable for applications in cosmetics and as a softening agent.

The general transesterification reaction can be represented as: N(CH₂CH₂OCHO)₃ + 3 R-COOH ⇌ N(CH₂CH₂OCOR)₃ + 3 HCOOH

Table 1: Examples of Functionalized Derivatives via Transesterification

| Reactant Carboxylic Acid | Derivative Name | Potential Functionality |

| Acetic Acid | 2,2',2''-Nitrilotrisethanol acetate (B1210297) | Improved water solubility, pH buffering |

| Stearic Acid | 2,2',2''-Nitrilotrisethanol stearate | Emulsifying agent, lubricant |

| Acrylic Acid | 2,2',2''-Nitrilotrisethanol acrylate | Polymerizable monomer for coatings and resins |

| Lactic Acid | 2,2',2''-Nitrilotrisethanol lactate | Biodegradable and biocompatible materials |

Reduction to Triethanolamine

The formate esters can be reduced back to the parent alcohol, triethanolamine. This reaction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄). While this regenerates the starting triol, it can be a crucial step in a multi-step synthesis where the formate group was initially used as a protecting group for the hydroxyl functionalities during a reaction involving the tertiary amine.

Hydrolysis

Under aqueous acidic or basic conditions, the formate esters of this compound can be hydrolyzed to yield triethanolamine and formic acid or a formate salt. The rate of hydrolysis is dependent on pH and temperature. This reactivity is important to consider in applications where the compound may be exposed to aqueous environments.

Use as a Formylating Agent

In certain contexts, this compound could potentially act as a formylating agent, transferring a formyl group to other nucleophiles. However, this is a less common application compared to its use as a precursor for other triethanolamine derivatives.

Table 2: Summary of Derivatization Reactions

| Reaction | Reagents | Product Type | Key Feature of Derivative |

| Transesterification | Carboxylic Acid (R-COOH), Acid/Base Catalyst | Triethanolamine tri-ester | Introduction of new functional group (R) |

| Reduction | LiAlH₄, Et₂O | Triethanolamine | Removal of formate group |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Triethanolamine | Regeneration of parent triol |

Research Findings on Derivatization

While specific research on the derivatization of this compound is limited, studies on the modification of triethanolamine and other polyols provide valuable insights. For example, the synthesis of triethanolamine-based esters with long-chain fatty acids has been explored for their applications as surfactants and in the formulation of ionic liquids. Furthermore, the functionalization of triethanolamine has been shown to be a viable route for creating novel materials, such as modified graphene composites for energy storage applications. These studies underscore the versatility of the triethanolamine backbone and suggest that its formate ester can serve as a convenient intermediate for accessing a diverse range of functionalized molecules.

Coordination Chemistry of 2,2 ,2 Nitrilotrisethanol Formate and Its Precursor

Ligating Behavior of the Triethanolamine (B1662121) Moiety

Triethanolamine (TEA), a tripodal amine-triol, is a versatile ligand in coordination chemistry. mdpi.com Its ability to coordinate with metal ions through its central nitrogen atom and the oxygen atoms of its three hydroxyl groups allows for a variety of coordination modes and the formation of diverse metal complexes. researchgate.net

The denticity of triethanolamine in its metal complexes can vary, leading to a range of structural possibilities. It can act as a monodentate, bidentate, tridentate, or tetradentate ligand. researchgate.net

Monodentate: In some cases, TEA coordinates to a metal center through only one of its donor atoms, typically the nitrogen or one of the oxygen atoms. For instance, in the complex [Cu(TEA)6]Cl2, it is suggested that the ligand is oxygen-bonded. nih.gov

Bidentate and Tridentate: More commonly, TEA acts as a chelating ligand, forming more stable complexes. As a bidentate ligand, it can coordinate through the nitrogen and one oxygen atom (N, O) or through two oxygen atoms (O, O). As a tridentate ligand, it typically coordinates through the nitrogen and two of the hydroxyl groups (N, O, O). nih.govnih.gov

Tetradentate: When all four donor atoms (N, O, O, O) are involved in coordination to a single metal center, TEA acts as a tetradentate ligand. This often results in the formation of "atran" type structures, where the metal ion is encapsulated in a cage-like environment. uva.esmdpi.com

Bridging Ligand: Triethanolamine can also act as a bridging ligand, connecting two or more metal centers. This can occur through the deprotonation of one or more of its hydroxyl groups, with the resulting alkoxide oxygen atoms bridging the metal ions. researchgate.net

The specific coordination mode adopted by triethanolamine is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. researchgate.netmdpi.com

The coordination of triethanolamine to a metal center can lead to the formation of stereoisomers. The geometry of the resulting complexes is most commonly octahedral or distorted octahedral. nih.govtamu.edu

Geometrical Isomerism: In octahedral complexes with two tridentate triethanolamine ligands, such as [M(TEA)2]n+, facial (fac) and meridional (mer) isomers are possible. The fac isomer has the three donor atoms of each ligand occupying the corners of one face of the octahedron, while in the mer isomer, the donor atoms lie in a plane that bisects the octahedron.

Optical Isomerism: The chelation of triethanolamine can create chiral centers in the resulting complex, leading to the possibility of optical isomers (enantiomers). For example, a fac-[M(TEA)2]n+ complex is chiral and can exist as a pair of enantiomers.

The stereochemistry of the complex is a crucial factor in determining its physical and chemical properties. tamu.edu

Synthesis and Characterization of Metal Coordination Compounds

While the coordination chemistry of triethanolamine is well-documented, there is a notable absence of published research on the synthesis and characterization of transition metal complexes specifically with 2,2',2''-Nitrilotrisethanol formate (B1220265). Therefore, the following sections will provide a prospective discussion on the potential synthesis and properties of such complexes, based on the known reactivity of triethanolamine and formate-containing compounds.

The synthesis of transition metal complexes with 2,2',2''-Nitrilotrisethanol formate would likely involve the direct reaction of a suitable metal salt with the ligand in an appropriate solvent. The formate groups on the ligand could potentially influence its coordination behavior in several ways compared to triethanolamine. The ester carbonyl oxygens could act as additional donor sites, potentially increasing the denticity of the ligand. However, steric hindrance from the formate groups might also play a role in the resulting coordination geometry.

The electronic properties of hypothetical transition metal complexes of this compound would be investigated using techniques such as UV-Vis and IR spectroscopy.

UV-Vis Spectroscopy: The d-d electronic transitions of the metal center would provide information about the coordination geometry and the ligand field strength. The position and intensity of these absorption bands would be indicative of whether the complex is, for example, octahedral or tetrahedral.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for characterizing the coordination of the ligand. Shifts in the vibrational frequencies of the C=O and C-O bonds of the formate groups, as well as the C-N and O-H (if any hydrolysis occurs) bonds, upon coordination to the metal would confirm the involvement of these groups in bonding.

| Complex | Color | UV-Vis λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Key IR Bands (cm-1) |

|---|---|---|---|---|

| [Co(L)2]X2 | Data not available | Data not available | Data not available | Data not available |

| [Ni(L)2]X2 | Data not available | Data not available | Data not available | Data not available |

| [Cu(L)2]X2 | Data not available | Data not available | Data not available | Data not available |

L = this compound; X = counter-ion

The magnetic properties of these hypothetical complexes would be determined by the electronic configuration of the transition metal ion and the geometry of the complex. Magnetic susceptibility measurements would be used to determine the effective magnetic moment (μeff), which provides insight into the number of unpaired electrons and the spin state of the metal center.

For example, for a hypothetical octahedral Co(II) complex, the magnetic moment would distinguish between a high-spin (t2g5eg2, S = 3/2) and a low-spin (t2g6eg1, S = 1/2) configuration. Similarly, for a Ni(II) complex in an octahedral field (t2g6eg2, S = 1), the magnetic moment would be expected to be in the range of 2.9-3.4 B.M., while a square planar geometry would be diamagnetic (S = 0). nih.govmdpi.com

| Complex | Geometry | Spin State (S) | Theoretical μeff (B.M.) | Experimental μeff (B.M.) |

|---|---|---|---|---|

| [Co(L)2]X2 | Data not available | Data not available | Data not available | Data not available |

| [Ni(L)2]X2 | Data not available | Data not available | Data not available | Data not available |

| [Cu(L)2]X2 | Data not available | Data not available | Data not available | Data not available |

L = this compound; X = counter-ion

Main Group Metal Complexes

While research on the coordination chemistry of this compound with main group metals is limited, a significant body of work exists on its precursor, 2,2',2''-Nitrilotrisethanol, commonly known as triethanolamine (TEA). The coordination behavior of TEA with main group elements provides valuable insights into the potential interactions of its formate derivative. Triethanolamine acts as a versatile ligand, capable of coordinating with a variety of main group metal ions, including those from Group 1 (alkali metals) and Group 2 (alkaline earth metals).

The interaction of triethanolamine with alkali metal ions has been a subject of study, focusing on the formation of complex species in solution. These interactions are primarily electrostatic in nature, involving the coordination of the metal ion with the nitrogen and oxygen donor atoms of the TEA ligand. The flexible nature of the triethanolamine molecule allows it to encapsulate the metal ion, leading to the formation of stable complexes.

The coordination of TEA with main group metals can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of counter-ions. The resulting complexes can exhibit a range of coordination numbers and geometries.

Table 1: Examples of Main Group Metal Complexes with Triethanolamine

| Metal Ion | Reactant | Solvent | Resulting Complex | Reference |

| Sodium (Na⁺) | Sodium iodide | Alcohol | 1:1 complex of triethanolamine and sodium iodide | google.com |

| Calcium (Ca²⁺) | Calcium bromide | Ethyl alcohol | Crystalline compound containing 2 moles of TEA per mole of calcium bromide | google.com |

| Calcium (Ca²⁺) | Calcium oxide and triethanolamine hydrobromide | Water and Alcohol | Crystalline complex readily soluble in water | google.com |

Theoretical Approaches to Metal-Ligand Bonding

Understanding the nature of the bonding between a metal ion and a ligand is fundamental to coordination chemistry. Several theoretical models have been developed to describe this interaction, with varying levels of sophistication. For main group metal complexes, where d-orbital involvement is minimal or absent, the application of these theories requires careful consideration.

Application of Crystal Field Theory and Ligand Field Theory

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) were initially developed to explain the electronic structures and properties of transition metal complexes. These theories focus on the effect of the ligand's electric field on the energies of the metal's d-orbitals.

In the context of main group metal complexes, the direct application of classical CFT is limited due to the absence of partially filled d-orbitals in the valence shell of these metals. The interactions in main group metal complexes are predominantly electrostatic. However, the conceptual framework of ligands as point charges or dipoles creating an electric field around the central metal ion can still provide a qualitative understanding of the metal-ligand interactions.

Ligand Field Theory, which is an extension of CFT that incorporates aspects of molecular orbital theory, offers a more nuanced view. While LFT is also primarily focused on d-orbital interactions, its principles can be adapted to consider the involvement of metal p-orbitals in bonding with ligands. For main group elements, the splitting of p-orbitals in the presence of a ligand field can be considered, although this effect is generally less pronounced than the d-orbital splitting in transition metals.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. vub.be The fundamental principle of DFT is that all ground-state properties of a system can be determined from its electron density. arxiv.org

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2,2',2''-Nitrilotrisethanol formate (B1220265), this process involves starting with an initial guess of the structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. researchgate.net Various DFT functionals, which are approximations for the exchange-correlation energy, can be employed, such as B3LYP, PBE0, or ωB97XD, in combination with a basis set like 6-31G(d,p) or DGDZVP2 that describes the atomic orbitals. nih.govfrontiersin.org The choice of functional and basis set is crucial for obtaining accurate geometries. nih.gov The result of a geometry optimization is the equilibrium structure of the molecule, from which bond lengths, bond angles, and dihedral angles can be determined. scielo.org.mx

Table 1: Representative Optimized Geometric Parameters for 2,2',2''-Nitrilotrisethanol formate (Hypothetical Data) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | N1 | C2 | - | - | 1.47 |

| C2 | C3 | - | - | 1.53 | |

| C3 | O4 | - | - | 1.43 | |

| O5 | C6 | - | - | 1.35 | |

| C6 | O7 | - | - | 1.21 | |

| **Bond Angle (°) ** | C2 | N1 | C8 | - | 109.5 |

| N1 | C2 | C3 | - | 111.0 | |

| C2 | C3 | O4 | - | 108.5 | |

| Dihedral Angle (°) | N1 | C2 | C3 | O4 | 60.2 |

| C3 | O4 | C6 | O7 | 179.5 |

Vibrational Frequencies: Once the optimized geometry is found, a vibrational frequency calculation is typically performed. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which forms the Hessian matrix. readthedocs.ioq-chem.com Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. readthedocs.io Real, positive frequencies correspond to the vibrations of the molecule, which can be compared with experimental infrared (IR) and Raman spectra. q-chem.com The calculation also provides the zero-point vibrational energy (ZPVE). vasp.at If the geometry optimization has successfully located an energy minimum, all calculated frequencies will be real. The presence of a single imaginary frequency indicates that the structure is a transition state, not a stable molecule. vasp.at

Table 2: Selected Calculated Vibrational Frequencies for this compound (Hypothetical Data) This table shows example data from a vibrational frequency calculation. The values are hypothetical and are typically scaled to better match experimental data.

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 3450 | 150 | O-H Stretch (from parent triethanolamine (B1662121) moiety) |

| 2950 | 80 | C-H Stretch (alkyl) |

| 1720 | 250 | C=O Stretch (formate) |

| 1180 | 180 | C-O Stretch (formate) |

| 1050 | 120 | C-N Stretch |

Ab Initio Methods for Accurate Energy Calculations

While DFT is a powerful tool, for even higher accuracy in energy calculations, ab initio (from first principles) methods are often used. These methods are more computationally demanding but are based on more rigorous theory.

Commonly used high-level ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory, particularly CCSD(T). d-nb.infoconicet.gov.ar These methods are often used to perform single-point energy calculations on geometries previously optimized with DFT. d-nb.info This approach, sometimes called a hybrid or multi-level method, provides a highly accurate energy for the molecule, which is crucial for calculating reaction enthalpies and activation barriers with "chemical accuracy" (typically within 1 kcal/mol). d-nb.infonih.gov For larger molecules, a divide-and-conquer strategy can be employed, where the high-level calculation is focused on the most chemically relevant part of the molecule. d-nb.info

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time. Unlike quantum chemical calculations that focus on a static structure, MD provides insights into the dynamic behavior and conformational flexibility of molecules. rsc.orgscirp.org The simulation solves Newton's equations of motion for a system of interacting particles, where the forces between particles are typically described by a molecular mechanics force field. uq.edu.au

This compound is a flexible molecule with several rotatable bonds. This flexibility gives rise to multiple possible three-dimensional shapes, or conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. wolfram.com

In the gas phase, the relative energies of different conformers can be calculated using DFT or ab initio methods. In solution, MD simulations are particularly useful. The simulation can explore the potential energy surface of the molecule, revealing the different conformations it adopts over time. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of transitions between them. The relative populations of conformers are related to their free energy differences, which can be estimated from the simulation. nih.gov These computational results can be validated by comparing calculated properties, such as NMR chemical shifts, with experimental data. nih.govnih.gov

The interactions between a solute molecule and the surrounding solvent molecules, known as solvation, can significantly influence its structure, reactivity, and properties. frontiersin.org MD simulations are the primary computational tool for investigating these effects.

For this compound, an MD simulation would typically place one or more molecules of the compound in a box filled with solvent molecules (e.g., water, ethanol). The simulation would then track the positions and movements of all molecules. Analysis of the simulation trajectory can reveal:

Solvation Shell Structure: How the solvent molecules arrange themselves around the solute. This is often characterized using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. scirp.org

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the formate, the hydroxyl groups of the parent triethanolamine, and the solvent molecules. rsc.orgnih.gov

Dynamic Properties: How the presence of the solute affects the dynamic properties of the solvent, such as its diffusion coefficient. scirp.org

Understanding these solvation effects is critical, as they can stabilize certain conformers or influence the pathway of a chemical reaction. rsc.org

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the detailed step-by-step process of a chemical reaction, known as the reaction mechanism. smu.educecam.org For this compound, this could involve studying its formation from triethanolamine and formic acid, or its thermal decomposition. conicet.gov.arontosight.ai

The general approach involves:

Identifying Reactants and Products: The equilibrium geometries and energies of the starting materials and final products are calculated.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction pathway. smu.edu Computationally, it is a saddle point on the potential energy surface. vasp.at TS searching algorithms are used to find this structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. vasp.atsmu.edu

Calculating the Activation Energy: The activation energy (or barrier height) is the energy difference between the transition state and the reactants. This is a key factor determining the rate of the reaction. conicet.gov.ar

Mapping the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products. vasp.at Calculating the IRC confirms that the located TS correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur as the reaction proceeds. smu.edu

These calculations provide a molecular-level understanding of how bonds are broken and formed during the reaction, which is often difficult or impossible to observe experimentally. nih.gov

Transition State Identification and Activation Energy Barriers

The formation of this compound, typically through the esterification of triethanolamine with formic acid, involves surmounting specific energy barriers. Computational chemistry allows for the detailed exploration of the reaction's potential energy surface to identify the transition states and calculate the associated activation energies.

Methodology: Density Functional Theory (DFT) is a primary tool for these investigations. acs.orgresearchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), are commonly employed to optimize the geometries of reactants, products, and transition states. acs.orgwuxiapptec.com The identification of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. osti.gov Advanced methods like the Climbing Image Nudged Elastic Band (CI-NEB) can be used to locate the minimum energy pathway between reactants and products. pnnl.gov

Application to this compound: In the context of the esterification of triethanolamine, a computational study would model the approach of a formic acid molecule to one of the hydroxyl groups of triethanolamine. The transition state would likely involve the partial formation of the ester bond and the transfer of a proton. The presence of the tertiary amine functionality within the triethanolamine molecule could lead to self-catalysis, where the nitrogen atom facilitates the proton transfer, potentially lowering the activation energy barrier. acs.org For instance, in the aminolysis of methyl formate with ammonia (B1221849), a second ammonia molecule acting as a catalyst was found to lower the activation energy by 10-17 kcal/mol. acs.org A similar intramolecular catalytic effect could be anticipated for the formylation of triethanolamine.

Computational Design of Novel Synthetic Pathways

Computational chemistry is a powerful tool for the in-silico design of novel and more efficient synthetic routes to target molecules like this compound. rsc.orgrsc.orgosti.govacs.org This involves exploring alternative reactants, catalysts, and reaction conditions to optimize yield, selectivity, and environmental impact.

Strategies for Novel Pathway Design:

Catalyst Screening: Computational methods can be used to screen potential catalysts for the formylation of triethanolamine. This could involve evaluating different Lewis or Brønsted acids, or even heterogeneous catalysts. acs.org For instance, studies have explored the use of zirconium sulfate (B86663) supported on SBA-15 for the esterification of stearic acid with triethanolamine. nih.gov Computational modeling could predict the interaction of triethanolamine and formic acid with the catalyst surface and estimate the reduction in the activation energy.

Alternative Reagents: Instead of formic acid, other formylating agents could be investigated computationally. For example, the reaction could be modeled using paraformaldehyde in the presence of an aerobic oxidation catalyst, a method that has been shown to be effective for the synthesis of other formate esters and formamides. mdpi.com

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative. Computational enzyme design methods can be employed to identify or engineer enzymes, such as lipases or esterases, that can efficiently catalyze the formation of this compound. mdpi.comresearchgate.net This would involve docking the substrates into the active site of the enzyme and calculating the reaction energetics.

Hypothetical Computationally Designed Pathway: A potential novel pathway could involve the use of a computationally designed organocatalyst. For example, a bifunctional catalyst with both a Brønsted acid and a Lewis base site could be designed to simultaneously activate the formic acid and the hydroxyl group of triethanolamine, facilitating a concerted reaction mechanism with a low activation barrier.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. conicet.gov.arnih.gov These predictions are invaluable for the characterization of novel compounds and for the interpretation of experimental spectra.

Methodology: DFT calculations are the workhorse for spectroscopic parameter prediction. For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. wikipedia.org The accuracy of the predictions can be enhanced by using machine learning models trained on large datasets of experimental and calculated data. wikipedia.orgpsu.educhemicalbook.com For IR spectra, the calculation of harmonic vibrational frequencies is a standard output of DFT calculations. These frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

Table 1: Experimental Spectroscopic Data for Triethanolamine and a Related Formate Ester

| Compound | Spectroscopy | Observed Peaks |

| Triethanolamine | 1H NMR | Data available nih.gov |

| IR | Data available | |

| (Formylazanediyl)bis(ethane-2,1-diyl) diformate | 1H NMR (400 MHz, CDCl3) | δ 8.08 (s, 1H), 8.05 (s, 1H), 8.04 (s, 1H), 4.32 (t, J=5.4 Hz, 2H), 4.28 (t, J=5.3 Hz, 2H), 3.64 (t, J=5.5 Hz, 2H), 3.60 (t, J=5.3 Hz, 2H) scribd.com |

| 13C NMR (101 MHz, CDCl3) | δ 163.5, 160.7, 160.5, 61.3, 60.7, 47.0, 41.9 scribd.com |

Predicted vs. Experimental Data: A computational study of this compound would predict the 1H and 13C NMR chemical shifts for its unique set of protons and carbons. For instance, one would expect to see distinct signals for the protons on the carbons adjacent to the nitrogen and those adjacent to the formate group. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the formate group (typically around 1700-1750 cm-1) and the C-O stretch of the ester.

By comparing the computationally predicted spectra of (formylazanediyl)bis(ethane-2,1-diyl) diformate with its experimental data, the chosen computational method can be validated. scribd.com A good agreement would lend confidence to the predicted spectra for the target molecule, this compound, aiding in its future experimental identification and characterization.

Advanced Material Science and Chemical Engineering Applications

Utilization in Polymer Chemistry and Macromolecular Systems

The unique structure of 2,2',2''-Nitrilotrisethanol formate (B1220265), containing a tertiary amine and three hydroxyl groups esterified with formic acid, provides it with multifunctional properties that are advantageous in polymer science. ontosight.ai

While specific research on 2,2',2''-Nitrilotrisethanol formate as a primary cross-linking agent is limited, the parent compound, triethanolamine (B1662121), is a known cross-linker in various polymer systems. The formation of chemical links between molecular chains to create a three-dimensional network is known as crosslinking. sigmaaldrich.com This process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of polymers. specialchem.com For instance, triethanolamine is used to create complex polymeric materials with urethane (B1682113) and ether linkages. ontosight.ai

The presence of hydroxyl groups in this compound suggests its potential to act as a cross-linking agent in a similar manner to triethanolamine, particularly in the synthesis of polyesters and polyurethanes. The formate groups may also participate in or influence polymerization reactions.

The use of cross-linking agents is crucial in the manufacturing of various materials, including:

Thermosets and coatings sigmaaldrich.com

Ion-exchange resins sigmaaldrich.com

Stimuli-responsive hydrogels sigmaaldrich.com

Table 1: Potential Polymer Systems for this compound as a Cross-linking Agent

| Polymer System | Potential Role of this compound | Expected Improvement in Polymer Properties |

| Polyurethanes | Reactant with isocyanates through its hydroxyl groups to form urethane linkages. | Increased network density, improved thermal and mechanical properties. |

| Polyesters | Monomer or cross-linker in condensation polymerization with dicarboxylic acids. | Enhanced rigidity and thermal stability. |

| Hydrogels | Cross-linking of hydrophilic polymers to form a three-dimensional network. sigmaaldrich.com | Controlled swelling behavior and mechanical strength. sigmaaldrich.com |

This table is based on the known reactivity of the functional groups present in the molecule and established principles of polymer chemistry, as direct research on this compound in these specific applications is not extensively documented.

Polymer additives are essential for improving the performance and durability of plastic products. lcms.czgoogle.com this compound can potentially be used as a polymer additive to impart specific properties. Its tertiary amine structure can act as an acid scavenger, neutralizing acidic residues from polymerization catalysts or environmental exposure, thus preventing polymer degradation.

Furthermore, the polar nature of the molecule suggests it could function as a plasticizer or a processing aid in certain polymer matrices. Plasticizers are additives that increase the flexibility and durability of a material. researchgate.net The incorporation of this compound could modify the intermolecular forces within the polymer, leading to changes in its glass transition temperature and mechanical properties.

Role in Green Chemistry and Sustainable Chemical Processes

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry are increasingly being applied in industrial settings to promote sustainability. pro-metrics.org

Ionic liquids are salts that are liquid at low temperatures, often below 100°C. researchgate.net They are considered "green" solvents due to their low vapor pressure, thermal stability, and tunable properties. nih.govnih.gov The formate salt of triethanolamine, this compound, can be classified as a protic ionic liquid.

Protic ionic liquids are formed by the proton transfer between a Brønsted acid and a Brønsted base. In this case, formic acid acts as the acid and triethanolamine as the base. Such ionic liquids have shown promise as reaction media for various organic transformations. For example, 2-hydroxyethylammonium formate has been used as a recyclable promoter and medium for the green synthesis of β-nitrostyrenes. organic-chemistry.org This suggests that this compound could serve a similar role in promoting chemical reactions in an environmentally friendly manner.

The use of ionic liquids in pharmaceutical applications is also being explored to improve the solubility and delivery of drugs. nih.govgoogle.comresearchgate.net

The basic nature of the tertiary amine in this compound allows it to function as a basic catalyst in various organic reactions. Its parent compound, triethanolamine, is known to catalyze certain reactions. bnl.gov For instance, triethanolammonium (B1229115) acetate (B1210297) has been utilized as a green ionic liquid catalyst for the multi-component synthesis of complex organic molecules. lookchem.com

The formate anion could also play a role in catalysis. Formate has been investigated as a product of the electrochemical reduction of CO2, a process aimed at converting this greenhouse gas into valuable chemicals. bnl.govrsc.org While direct catalytic applications of this compound are not widely reported, its components suggest potential in promoting reactions such as Knoevenagel condensations, Michael additions, and other base-catalyzed transformations.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Plausible Catalytic Role | Environmental Benefit |

| Knoevenagel Condensation | Base catalyst to deprotonate the active methylene (B1212753) compound. | Use of a recyclable, less-toxic catalyst compared to traditional bases. |

| Michael Addition | Base catalyst to generate the nucleophile. | Potentially milder reaction conditions and easier product separation. |

| Transesterification | Catalyst for the exchange of the alkoxy group of an ester. | Use of a biodegradable catalyst. |

This table outlines potential applications based on the chemical nature of the compound. Further research is needed to validate these specific catalytic activities.

Applications in Separation Science

Separation science is a critical field in analytical chemistry and chemical engineering, focusing on the separation, identification, and quantification of chemical components. chromatographyonline.comsepscience.com The unique properties of this compound suggest its potential utility in this area.

Due to its ionic nature and the presence of multiple functional groups, it could be used as a modifying agent in stationary phases for chromatography. For instance, it could be used to alter the polarity and selectivity of a column, enabling the separation of complex mixtures. The chelating properties of the nitrilotrisethanol backbone could also be exploited for the separation of metal ions. The parent compound, triethanolamine, is known for its ability to form complexes with various metal ions. ontosight.ai

Furthermore, as a component of an ionic liquid, it could be used in liquid-liquid extraction processes. Aqueous biphasic systems (ABS) containing ionic liquids are being investigated for the extraction and purification of biomolecules and other valuable compounds. nih.gov The tunability of the ionic liquid's properties could allow for the design of highly selective extraction systems.

Metal Ion Extraction and Recovery Systems

The inherent structure of this compound makes it a candidate for use in metal ion extraction and recovery. The central nitrogen atom and the oxygen atoms of the three hydroxyl groups act as coordination sites, allowing the molecule to form stable complexes with various metal ions. ontosight.ai This chelating ability is the fundamental principle behind its application in liquid-liquid extraction processes for separating and concentrating metals from aqueous solutions.

In such systems, the compound can be part of a solvent formulation used to transport metal ions from an aqueous phase to an organic phase. nih.gov The efficiency of the extraction depends on factors like the pH of the aqueous solution, the concentration of the formate compound, and the specific metal being targeted. The formation of these metal-alkanolamine complexes is a known phenomenon, with studies on the thermal decomposition of transition metal complexes with triethanolamine confirming the strong interaction between the metal center and the triethanolamine ligand. researchgate.net This property is particularly useful in hydrometallurgical processes and in environmental remediation efforts aimed at recovering valuable or toxic metals from industrial wastewater. ontosight.ai

Adsorbent Development for Specific Chemical Species

The chelating properties of this compound are also leveraged in the development of advanced adsorbents for environmental applications. The molecule can be incorporated into or grafted onto the surface of solid substrates, such as polymers or silica (B1680970), to create materials with a high affinity for specific chemical species, particularly heavy metal ions. ontosight.ai

When used in this context, the triethanolamine moiety provides the active sites for adsorption. As contaminated water passes through a column packed with such a functionalized adsorbent, metal ions are captured through chelation. This interaction effectively removes pollutants from the water stream. ontosight.ai Research into adsorbent technologies frequently focuses on creating materials with abundant, accessible functional groups, and the hydroxyl and amine groups of this compound fit this requirement. This approach is considered a promising avenue for treating industrial effluents containing heavy metals. ontosight.ai

Development of Functional Advanced Materials

The compound serves as a functional additive in the creation of advanced materials, where it imparts specific properties to the final product. Its roles in specialized cement and coating formulations are prime examples of its utility.

In the field of construction materials, this compound, often referred to by its parent compound triethanolamine, is utilized as a multi-functional additive in cement and concrete. wikipedia.orglamsresearch.com It can act as both a grinding aid during the production of cement clinker and as a set regulator during hydration. wikipedia.orglamsresearch.com As a grinding aid, it prevents the agglomeration of fine particles, leading to a more efficient process. wikipedia.org

Its most significant role is as a chemical admixture that modifies the setting time and strength development of concrete. A unique characteristic of the triethanolamine component is its dose-dependent effect; it can act as a set accelerator at low dosages and a retarder at higher dosages. lamsresearch.compsgraw.com This behavior is linked to its influence on the hydration of different cement minerals, particularly tricalcium aluminate (C₃A) and tricalcium silicate (B1173343) (C₃S). psgraw.comresearchgate.net The triethanolamine molecule accelerates the hydration of C₃A and the formation of ettringite (AFt), which contributes to early setting. lamsresearch.compsgraw.com However, it can also retard the hydration of C₃S, which is crucial for long-term strength development. psgraw.com This dual functionality allows for precise control over concrete properties to meet specific construction demands.

Research Findings on the Effect of Triethanolamine (TEA) on Cement Paste

| Dosage of TEA (% by weight of cement) | Effect on Setting Time | Influence on Hydration | Reference |

| Low Dosage (<0.05%) | Accelerates initial set | Accelerates C₃A hydration and ettringite formation. | psgraw.comresearchgate.net |

| High Dosage (>0.1%) | Retards initial set | Significantly retards C₃S hydration. | psgraw.comresearchgate.net |

| Variable | Can either accelerate or retard | Governed by the intensity of ettringite formation. | lamsresearch.compsgraw.com |

This table summarizes findings on triethanolamine, the active component of this compound.

In the coatings industry, this compound functions as a highly effective dispersing agent and pH stabilizer, particularly in waterborne formulations. justia.comnih.gov The production of paints and inks requires pigments to be finely and evenly distributed throughout a liquid medium to achieve optimal color, gloss, and stability. elementis.com

The triethanolamine portion of the molecule plays a crucial role in this process. Its amine and hydroxyl groups can adsorb onto the surface of inorganic pigment particles, such as titanium dioxide. google.com This adsorption creates a stabilizing layer that prevents the pigment particles from re-agglomerating, a common issue that can lead to poor color development and film defects. nih.govgoogle.com Furthermore, as a weak base, this compound helps to control and buffer the pH of the coating formulation, which is critical for maintaining the stability of latex binders and other pH-sensitive components. wikipedia.org Its ability to neutralize fatty acids also makes it an excellent emulsifier for creating stable oil-in-water dispersions. wikipedia.org The use of such alkanolamines is a key strategy for enhancing the performance and shelf-life of modern coating systems. nih.govgoogle.com

Environmental Fate and Remediation Research

Environmental Degradation Pathways

The persistence of 2,2',2''-Nitrilotrisethanol formate (B1220265) in the environment is expected to be low due to its anticipated hydrolysis into triethanolamine (B1662121) and formic acid. Both of these resulting compounds are known to be readily susceptible to further degradation through various environmental processes.

Photodegradation Kinetics and Products

Photodegradation, the breakdown of compounds by light, is a potential degradation pathway for triethanolamine. In the atmosphere, triethanolamine is expected to be removed by reactions with photochemically generated hydroxyl radicals. nih.gov The rate constant for the vapor-phase reaction of triethanolamine with these radicals is estimated to be 1.1 x 10⁻¹⁰ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 3.5 hours. nih.gov Direct photolysis of triethanolamine is not expected to be a significant process as it does not absorb light at wavelengths greater than 290 nm. nih.gov

The photocatalytic degradation of triethanolamine has been investigated, with studies showing its oxidation to carbon dioxide and other by-products on titanium dioxide (TiO₂) thin films. oup.com Intermediates in the photocatalytic degradation of triethanolamine can include formaldehyde, ammonia (B1221849), and glycolaldehyde. researchgate.nethw.ac.uk One study on the photooxidation of triethanolamine identified the formation of formyl esters of β-hydroxyethylene formamides. mpg.de The degradation of triethanolamine in wastewater has also been achieved using photoactivated periodate, with pseudo-first-order degradation rate constants being significantly increased by irradiation. researchgate.netcaltech.edu

Formic acid, the other hydrolysis product, is also subject to photodegradation in the atmosphere through reactions with hydroxyl radicals. geoengineer.org

Biodegradation Mechanisms in Aquatic and Soil Environments

Biodegradation is a primary mechanism for the removal of triethanolamine and formic acid from aquatic and soil environments.

Triethanolamine:

Triethanolamine is considered to be readily biodegradable. santos.com Studies have demonstrated its rapid biodegradation in various environmental compartments, with half-lives typically ranging from one day to two weeks. nih.gov The kinetics of both primary biodegradation and mineralization of triethanolamine have been shown to be generally first-order. oup.com

In aquatic environments, the half-life of triethanolamine in river water has been determined to be approximately 1.2 days. oup.comoup.com In activated sludge from municipal wastewater treatment facilities, the biodegradation half-life is even shorter, ranging from 0.02 to 0.10 days. oup.comoup.comoup.com

In soil, the biodegradation of triethanolamine is also rapid, with a half-life in sandy loam surface soil ranging from 0.5 to 1.8 days. oup.comoup.comoup.com The biodegradation process involves microbial populations present in the soil.

The biodegradation of alkanolamines, including triethanolamine, generally follows the order of primary > secondary > tertiary amines. researchgate.net

Formic Acid:

Formic acid is also readily biodegradable in both soil and water, and as a result, is not expected to persist in the environment. santos.com

Mobility and Distribution in Environmental Compartments

The movement and distribution of 2,2',2''-Nitrilotrisethanol formate in the environment will be governed by the properties of its hydrolysis products, triethanolamine and formic acid.

Sorption Studies in Soil and Sediment Systems

Triethanolamine:

Triethanolamine has a low potential for adsorption to soil and sediment. santos.com Its estimated organic carbon-water (B12546825) partition coefficient (Koc) is low, suggesting it will not bind significantly to organic matter in soil. santos.com This indicates that triethanolamine is expected to have very high mobility in soil. nih.gov Consequently, if released into water, it is not expected to adsorb to suspended solids and sediment. santos.com

Formic Acid:

Formic acid also has a low potential to adsorb to soil or sediment. santos.com

Volatilization and Atmospheric Transport Considerations

Triethanolamine:

Due to its low vapor pressure and high water solubility, volatilization of triethanolamine from water surfaces is not expected to be a significant environmental fate process. nih.govoecd.org Similarly, volatilization from moist soil surfaces is not anticipated to be a major pathway. nih.gov While some of the compound may partition to the atmosphere, it is expected to be removed through reactions with hydroxyl radicals. nih.gov

Formic Acid:

Formic acid has been identified in ambient air and precipitation, indicating that it can be present in the atmosphere. geoengineer.org

Remediation Technologies for Contaminated Media

In the event of environmental contamination with this compound, remediation efforts would target its hydrolysis products, triethanolamine and formic acid. A variety of technologies are available for the remediation of soil and groundwater contaminated with organic compounds, including amines and organic acids.

In-Situ Chemical Oxidation (ISCO): ISCO involves the injection of chemical oxidants into the subsurface to destroy contaminants. This technology could be effective for the degradation of triethanolamine and formic acid.

Bioremediation: Given the ready biodegradability of both triethanolamine and formic acid, bioremediation is a highly promising and environmentally friendly remediation strategy. frontiersin.orgimrpress.comepa.gov This can involve monitored natural attenuation, where the natural degradation processes are observed, or biostimulation, where nutrients and electron acceptors are added to enhance the activity of indigenous microorganisms. epa.gov

Soil Washing: This ex-situ technology involves excavating the contaminated soil and washing it with a fluid to remove contaminants. lamor.comgeoengineer.orgfrtr.govfrtr.govmatecindustries.com For soils contaminated with triethanolamine and formic acid, water or a suitable washing solution could be used to extract the compounds. The wash water would then require treatment. frtr.gov

Electrokinetic Remediation: This technology uses a low-level direct electric current to move contaminants in the subsurface. geoengineer.orgfrtr.govnih.govnih.govmdpi.com It is particularly suitable for fine-grained soils and can be used to remove ionic and polar organic compounds. This could be a viable option for the charged forms of triethanolamine and formic acid in the soil matrix.

Adsorption: The use of adsorbents like activated carbon can be effective in treating contaminated water. While triethanolamine has a low affinity for soil organic carbon, activated carbon could potentially be used in water treatment systems to remove it.

The selection of the most appropriate remediation technology will depend on site-specific conditions, including the concentration of the contaminants, the type of soil and hydrogeology, and the remediation goals.

Compound Information Table

| Compound Name |

| This compound |

| Triethanolamine |

| Formic acid |

| Formaldehyde |

| Ammonia |

| Glycolaldehyde |

| β-hydroxyethylene formamides |

| Carbon dioxide |

Data Tables

Table 1: Biodegradation Half-life of Triethanolamine

| Environmental Compartment | Initial Concentration | Half-life (days) | Reference |

| Activated Sludge | 818 mg/L | 0.02 - 0.10 | oup.comoup.comoup.com |

| River Water | 99 - 489 µg/L | 1.2 (± 0.5) | oup.comoup.comoup.com |

| Sandy Loam Soil | 1.4 - 2,000 mg/kg | 0.5 - 1.8 | oup.comoup.comoup.com |

This interactive data table provides a summary of the biodegradation half-life of triethanolamine in different environmental settings.

Advanced Oxidation Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netutwente.nl The degradation of this compound through AOPs would involve the breakdown of both the triethanolamine and formate components.

The formate ion, the anionic component of the compound, is the last stable chemical species before the complete mineralization of many organic molecules during oxidative degradation. researchgate.net Studies on the radiolytic degradation of formic acid and formate in aqueous solutions are therefore highly relevant to understanding the final stages of the breakdown of this compound in an AOP. researchgate.net Research on the treatment of sodium formate wastewater using the Fenton process, a type of AOP, has demonstrated significant reductions in chemical oxygen demand (COD), indicating effective oxidation. researchgate.net

The triethanolamine component is also susceptible to degradation by AOPs. Research on the degradation of diethanolamine (B148213) (a related compound) using Fenton's reagent has shown rapid COD removal. researchgate.net However, the degradation of amines can lead to the formation of various by-products, including nitrosamines and nitramines, which are of environmental concern. ieaghg.org The transformation of hydroxylamine (B1172632) in AOPs can lead to the formation of nitro(so) products, highlighting the complexity of amine degradation pathways. nih.gov

The table below presents results from a study on the treatment of sodium formate wastewater using the Fenton oxidation process.

| Parameter | Condition | COD Removal Efficiency |

| pH | 2.0 | > 50% |

| FeSO₄·7H₂O Concentration | 4000 mg/L | > 50% |

| H₂O₂ (30%) Dosage | 4 ml/L | > 50% |

| Reaction Time | 20 min | > 50% |

Methodological Approaches for Environmental Impact Assessment in Chemical Processes

The environmental impact assessment of a chemical like this compound involves evaluating its potential effects throughout its lifecycle, from production to disposal. This includes considering the impacts of the parent compounds, any intermediates, and the final product, as well as their degradation products in the environment. ieaghg.orgnilu.no

For amine-based compounds, a key area of concern is their potential to form harmful degradation products, such as nitrosamines and nitramines, particularly in processes like post-combustion CO2 capture where they are released into the atmosphere. ieaghg.orgbellona.orgcopernicus.org The environmental assessment of such chemicals involves a combination of experimental data and modeling to predict their fate and transport in different environmental compartments (air, water, soil). ieaghg.orgoecd.org

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process. For this compound, an LCA would consider the environmental burden of producing triethanolamine and formic acid, the energy and resources used in their reaction, and the final fate of the product and its by-products. The biodegradability and toxicity of the compound and its degradation products are critical data points in such an assessment. researchgate.netsantos.com Triethanolamine itself is considered to be readily biodegradable and has low toxicity to aquatic organisms. santos.com

The following table outlines the key stages and considerations in an environmental impact assessment for a chemical process involving an amine salt.

| Assessment Stage | Key Considerations | Relevant Data |

| Screening | Determine if a full EIA is necessary based on production volume and potential for environmental release. | Production data, preliminary toxicity data. |

| Scoping | Identify key potential impacts (e.g., aquatic toxicity, formation of harmful by-products). | Chemical structure, known reactivity, data on similar compounds. |

| Impact Analysis | Quantify the potential impacts through modeling and experimental studies. | Biodegradation rates, toxicity test results (e.g., LC50), atmospheric degradation pathways. |

| Mitigation | Propose measures to reduce negative impacts (e.g., wastewater treatment, process optimization). | Efficacy of treatment technologies, potential for greener synthesis routes. |

| Reporting | Document the findings for regulatory and public review. | Comprehensive report detailing methodology, data, and conclusions. |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Functionalized Derivatives

The core structure of 2,2',2''-Nitrilotrisethanol formate (B1220265) is ripe for modification to create a new generation of functionalized derivatives with tailored properties. Research into its precursor, triethanolamine (B1662121), has demonstrated its capacity to act as a catalyst and a reactive intermediate, paving the way for novel molecular designs.

A significant area of development is in the field of carbon capture and utilization (CCU). During the photochemical reduction of CO2 to formate, triethanolamine actively captures CO2 to form a zwitterionic alkylcarbonate adduct. nih.govresearchgate.net This transient, functionalized derivative is not merely a byproduct but a key intermediate that facilitates critical steps in the catalytic cycle, such as metal-hydride formation and the subsequent hydride transfer to CO2. nih.goveurekalert.org This discovery opens avenues for designing new derivatives where the core triethanolamine formate structure is modified to enhance CO2 capture efficiency and the kinetics of its conversion.

Furthermore, triethanolamine has been successfully employed as an inexpensive and non-toxic catalyst in aqueous media for the one-pot synthesis of complex heterocyclic compounds like trans-2,3-diacylated hexahydrobenzofuran derivatives. researchgate.net This catalytic activity suggests that 2,2',2''-Nitrilotrisethanol formate itself could be functionalized to act as a recoverable, task-specific catalyst for green chemical transformations. The hydroxyl groups, for instance, could be derivatized with moieties that enhance solubility in specific green solvents or that introduce new catalytic sites.

The concept of using formate esters as formylating agents is also well-established. researchgate.net This suggests that this compound could serve as a platform for developing novel, multi-functional formylating reagents, where the triethanolamine backbone could influence selectivity or act as an internal base, simplifying reaction workups.

Integration into Advanced Nanomaterials and Hybrid Systems